molecular formula C18H28N2O4S2 B2474283 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide CAS No. 941950-38-5

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

Cat. No.: B2474283
CAS No.: 941950-38-5
M. Wt: 400.55
InChI Key: UECSLHRQYXSKKZ-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a tetrahydroquinoline ring system, which is further substituted with a propylsulfonyl group and a cyclohexanesulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonylation, using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclohexanesulfonamide Moiety: The final step involves the reaction of the intermediate with cyclohexanesulfonyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

    Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide can be compared with other sulfonamide-containing compounds, such as:

    Sulfamethoxazole: A commonly used antibiotic that also inhibits dihydropteroate synthase.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

    Sulfonimidates: These compounds have similar sulfonamide groups but differ in their overall structure and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a tetrahydroquinoline ring and a cyclohexanesulfonamide moiety, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-10-11-16(14-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h10-11,14,17,19H,2-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECSLHRQYXSKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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